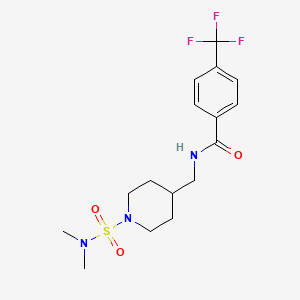

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of new benzamides, including compounds structurally related to N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide. For instance, novel benzamides have been synthesized and their metal complexes studied for structural features and antibacterial activity. These compounds exhibit octahedral and tetrahedral geometries in their copper and cobalt complexes, respectively, and show significant antibacterial activity against various bacterial strains, indicating potential applications in the development of new antimicrobials (Khatiwora et al., 2013).

Bioactivity Studies

Research on piperidine derivatives has revealed their potential as anti-acetylcholinesterase agents. For example, specific piperidine derivatives have been synthesized and evaluated for their anti-AChE activity, revealing that certain modifications significantly enhance activity. These findings could inform the development of new treatments for conditions like Alzheimer's disease (Sugimoto et al., 1990).

Metabolic Pathway Analysis

The metabolic pathways of related compounds have been investigated, providing insights into their biotransformation. For example, studies on the oxidative metabolism of specific antidepressants have identified the cytochrome P450 enzymes responsible for their metabolism, offering crucial information for drug development and safety assessment (Hvenegaard et al., 2012).

Analytical Method Development

In analytical chemistry, the development of nonaqueous capillary electrophoresis methods for the separation of imatinib mesylate and related substances demonstrates the importance of analytical techniques in characterizing the chemical and physical properties of such compounds (Ye et al., 2012).

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with theTyrosine-protein kinase ABL1 , which plays a crucial role in cell differentiation, cell division, cell adhesion, and stress response .

Mode of Action

It’s known that similar compounds can induce the expression ofHIF-1α protein and downstream target gene p21 , and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Biochemical Pathways

The compound is involved in the hypoxia-inducible factor 1 (HIF-1) pathways . HIF-1 is a transcription factor that targets a series of adaptation genes under hypoxic conditions . It promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors .

Pharmacokinetics

Similar compounds have been designed and synthesized guided by bioisosterism and pharmacokinetic parameters .

Result of Action

The compound shows significant inhibitory bioactivity in HepG2 cells . It induces the expression of HIF-1α protein and downstream target gene p21, and upregulates the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Action Environment

The environment in which the compound acts can significantly influence its action, efficacy, and stability. For instance, hypoxic conditions can enhance the activity of compounds that target the HIF-1 pathways .

Eigenschaften

IUPAC Name |

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22F3N3O3S/c1-21(2)26(24,25)22-9-7-12(8-10-22)11-20-15(23)13-3-5-14(6-4-13)16(17,18)19/h3-6,12H,7-11H2,1-2H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIKDBZWZYKLDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22F3N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(Difluoromethyl)furan-2-yl]benzoic acid](/img/structure/B2410360.png)

![5-Chloro-6-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2410361.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2410365.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B2410370.png)

![N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2-ethoxyphenyl)methanimidamide](/img/structure/B2410371.png)

![1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one](/img/structure/B2410373.png)

![N-(4-acetylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2410377.png)